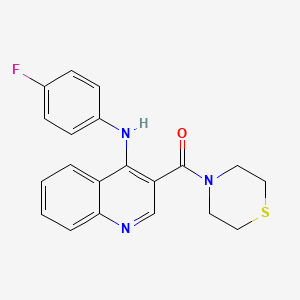

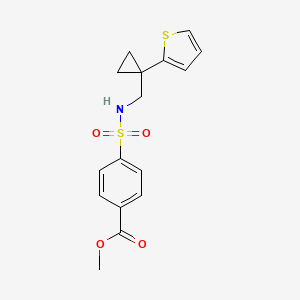

1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of the dihydropyridine class, which is known for its wide range of biological activities. The structure of this compound suggests that it may possess interesting chemical and pharmacological properties due to the presence of the dihydropyridine core and substituted aromatic rings.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives is described in the first paper, where a diversity-oriented synthesis approach was used to create a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides . The process involved a five-step synthesis starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and primary amines, followed by transformations to introduce aryl groups via Suzuki-Miyaura arylation. Although the specific compound is not mentioned, the methodology could potentially be applied to synthesize it by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring with two nitrogen atoms, which is essential for their biological activity. The presence of various substituents on the ring can significantly influence the compound's properties. In the second paper, the methylation of the pyridine moiety was explored to enhance analgesic properties, indicating that even small changes in the structure can lead to significant differences in biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydropyridine derivatives typically include amide bond formation, ester hydrolysis, and arylation reactions. The Suzuki-Miyaura coupling mentioned in the first paper is a pivotal step that allows the introduction of various aryl groups into the dihydropyridine core . This reaction is widely used in medicinal chemistry to create structural diversity and optimize biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and reactivity. The analgesic activity study in the second paper suggests that specific substitutions on the benzyl group can lead to increased biological activity, which may correlate with changes in the compound's physicochemical properties .

Scientific Research Applications

Synthesis and Medicinal Applications

Chemical Synthesis and Modification : The study by Ukrainets et al. (2015) explored chemical modifications to enhance the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, focusing on methylation to improve analgesic properties. This work demonstrates the importance of structural modifications in optimizing biological activity (Ukrainets, O. Gorokhova, L. V. Sydorenko, & S. Taran, 2015).

Pharmacokinetic Studies : Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, highlighting the application of advanced spectroscopic techniques in drug discovery to support candidate selection for further development (Monteagudo et al., 2007).

Antimicrobial and Antiviral Research : Research into dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors by Pace et al. (2007) showcases the development of agents exhibiting potent inhibition of viral enzymes essential for replication. This underscores the molecule's potential in chemotherapeutic interventions against AIDS (Pace et al., 2007).

Crystallography and Molecular Structure

- Crystal and Molecular Structure Analysis : Zugenmaier (2013) provided a detailed account of the crystal and molecular structure of a related compound, emphasizing the significance of structural analysis in understanding compound interactions and stability. Such studies are crucial for designing drugs with targeted properties (Zugenmaier, 2013).

Synthesis of Novel Compounds

Novel Syntheses for Medicinal Chemistry : Youssef et al. (2012) discussed the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted techniques, demonstrating the efficiency of modern synthesis methods in creating compounds with potential biological activities (Youssef, Azab, & Youssef, 2012).

Enantioselective Synthesis : The work by Calvez, Chiaroni, and Langlois (1998) on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate highlights the advancements in creating chiral compounds for therapeutic use. This is indicative of the broader field's efforts towards synthesizing compounds with specific stereochemical configurations for enhanced drug efficacy (Calvez, Chiaroni, & Langlois, 1998).

Future Directions

The future research directions involving this compound could involve further exploration of its synthesis, properties, and potential applications. Given the importance of pyridine derivatives in various fields, there could be interest in developing new methods for their synthesis and in exploring their potential uses .

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-8-10-16(11-9-14)13-23-12-4-6-17(20(23)25)19(24)22-18-7-3-5-15(2)21-18/h3-12H,13H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWLTTZHASCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)